molecular formula C23H32N2O4S2 B4682786 N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide

N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide

Cat. No. B4682786
M. Wt: 464.6 g/mol
InChI Key: GOBVGBMVBZUZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide, also known as DIDS, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in a variety of applications, including as a tool to study the function of ion channels and transporters.

Mechanism of Action

N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide inhibits the activity of ion channels and transporters by binding to a specific site on these proteins, which prevents them from functioning properly. The exact mechanism of action of this compound is still not fully understood, but it is thought to involve the modification of the protein structure or the alteration of the protein's interaction with other molecules.
Biochemical and Physiological Effects
The inhibition of chloride channels and transporters by this compound can have a variety of biochemical and physiological effects. For example, inhibition of CFTR can lead to the accumulation of mucus in the lungs, which is a hallmark of cystic fibrosis. Inhibition of AE can lead to acid-base imbalances in the body, which can have a range of effects on cellular function.

Advantages and Limitations for Lab Experiments

N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide has several advantages as a tool for scientific research. It is a relatively inexpensive compound that is readily available, and it has been extensively studied, so its effects are well understood. However, this compound also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its effects on ion channels and transporters can be complex and difficult to interpret, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for research involving N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide. One area of interest is the development of more specific inhibitors that target individual ion channels and transporters. This could help to better understand the specific roles of these proteins in cellular function. Additionally, there is interest in using this compound as a potential therapeutic agent for diseases such as cystic fibrosis, although more research is needed to determine its safety and efficacy in this context. Finally, there is ongoing research into the mechanisms of action of this compound, which could lead to a better understanding of how ion channels and transporters function in the body.

Scientific Research Applications

N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide has been used in a variety of scientific research applications, including as a tool to study ion channels and transporters. It has been shown to inhibit the activity of chloride channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the anion exchanger (AE), as well as the activity of some transporters, such as the Na+/H+ exchanger (NHE).

properties

IUPAC Name

N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]-4-(2-methylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4S2/c1-17(2)16-20-8-12-22(13-9-20)30(26,27)24-21-10-14-23(15-11-21)31(28,29)25-18(3)6-5-7-19(25)4/h8-15,17-19,24H,5-7,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBVGBMVBZUZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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